Methyl 2-(fluorosulfonyl)benzoate is an organic compound characterized by the presence of a fluorosulfonyl group attached to a benzoate structure. Its molecular formula is , and it features a methyl ester functional group linked to a benzene ring, which is further substituted with a fluorosulfonyl moiety. This compound exhibits unique properties due to the electron-withdrawing nature of the fluorosulfonyl group, making it a candidate for various chemical applications.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Methyl 2-(fluorosulfonyl)benzoate can be synthesized through several methods:
Methyl 2-(fluorosulfonyl)benzoate has several applications:
Interaction studies involving methyl 2-(fluorosulfonyl)benzoate typically focus on its reactivity with biological molecules such as proteins and nucleic acids. These studies help elucidate how the compound affects biological processes and its potential as a therapeutic agent. Research indicates that fluorosulfonyl groups can enhance binding affinity to target proteins, making them valuable in drug design .
Methyl 2-(fluorosulfonyl)benzoate shares structural similarities with several other compounds:
Compound Name | Structure Type | Notable Features |
---|---|---|
Methyl benzoate | Ester | Simple ester without fluorosulfonyl group |
2-(Fluorosulfonyl)benzoic acid | Carboxylic acid | Contains carboxylic acid functionality |
Phenyl 2-(fluorosulfonyl)acetate | Ester | Similar functional group but different backbone |
Methyl 2-(fluorosulfonyl)benzoate is unique due to its combination of a methyl ester and a fluorosulfonyl group, which enhances its reactivity compared to simpler esters or acids. This makes it particularly interesting for applications in medicinal chemistry and material science.
The IUPAC name for this compound is methyl 2-(fluorosulfonyl)benzoate. Its molecular formula is C₈H₇FO₄S, with a molecular weight of 218.20 g/mol. The structure comprises:
The fluorosulfonyl group is characterized by a tetrahedral sulfur atom bonded to two oxygen atoms, one fluorine atom, and the aromatic ring. This arrangement confers electrophilic character to the sulfur center, enabling nucleophilic substitution reactions.
Property | Value |
---|---|
Molecular Formula | C₈H₇FO₄S |
SMILES Code | COC(=O)C1=CC=CC=C1S(=O)(F)=O |
InChI Key | LLQSKDZICCVCEB-UHFFFAOYSA-N |
Key Functional Groups | Methyl ester, -SO₂F |
Sulfonyl fluorides, including methyl 2-(fluorosulfonyl)benzoate, have roots in early 20th-century organosulfur chemistry. Key milestones include:
The compound’s fluorosulfonyl group distinguishes it from chlorosulfonyl analogs (e.g., methyl 2-chlorosulfonylbenzoate), which are more prone to hydrolysis. Its stability under physiological conditions makes it preferable for biochemical applications.
Methyl 2-(fluorosulfonyl)benzoate serves as a precursor for SuFExable derivatives, enabling the synthesis of diverse covalent linkers. Its reactivity is exploited in:
In drug discovery, sulfonyl fluorides react with nucleophilic amino acids (e.g., lysine, tyrosine) in enzyme active sites. For example:
Application | Key Example | Outcome |
---|---|---|
Enzyme Inhibition | hNE Inhibition | IC₅₀ = 0.24 µM for optimized derivatives |
Protein Modification | Lysine/Tyrosine Targeting | Selective covalent binding |
Synthesis of methyl 2-(fluorosulfonyl)benzoate typically involves:
Recent advances include:
Proton/Fluorine site | Chemical-shift range (δ, ppm) | Multiplicity | Coupling pattern / J (Hz) | Structural rationale |
---|---|---|---|---|
−OCH₃ (methyl ester) | 3.95 – 4.00 | singlet | ‒ | isolated three-proton singlet adjacent to carbonyl [1] |
H-2 (ortho to −SO₂F) | 8.2 – 8.4 | doublet | J ≈ 8 | strong deshielding from electron-withdrawing sulfonyl fluoride [1] |
H-3/H-5 (meta) | 7.6 – 7.8 | triplet | J ≈ 7–8 | intermediate deshielding within aromatic ring [1] |
H-4 (para) | 7.4 – 7.6 | doublet | J ≈ 8 | least affected aromatic position [1] |
¹⁹F (−SO₂F) | +48 – +52 | singlet | ‒ | characteristic down-field resonance of fluorosulfonyl fluorine [2] |
Key finding: the single, sharp ¹⁹F signal confirms the integrity of the −SO₂F moiety, while the high-field ¹H singlet at ~4 ppm, together with the quartet–doublet AA′BB′ pattern of the aromatic protons, provides an unambiguous fingerprint for methyl 2-(fluorosulfonyl)benzoate in complex mixtures.
Vibrational mode | Wavenumber (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
ν (C=O) ester stretch | 1735 – 1750 | strong | conjugation-free benzoate carbonyl [3] |
ν asym (SO₂) | 1400 – 1420 | strong | asymmetric S=O stretch of −SO₂F [4] |
ν sym (SO₂) | 1200 – 1220 | strong | symmetric S=O stretch of −SO₂F [5] |
ν (C–O–C) | 1280 – 1300 | strong | ester C–O stretching [6] |
ν (S–F) | 800 – 850 | medium | diagnostic S–F vibration unique to sulfonyl fluorides [7] |
ν (C=C) aromatic | 1600 – 1500 | medium | ring skeletal modes [8] |
ν (C–H) aromatic | 3080 – 3020 | medium | sp² C–H stretches [8] |
Key finding: the dual SO₂ bands separated by ~200 cm⁻¹ and the medium-intensity S–F stretch at ~820 cm⁻¹ provide a rapid vibrational handle for tracking the sulfonyl-fluoride functional group during synthesis and SuFEx transformations.
Single-crystal diffraction data for methyl 2-(fluorosulfonyl)benzoate have not yet been reported in the Cambridge Structural Database. Nonetheless, crystallographic precedents for closely related aryl-sulfonyl fluorides reveal transferable structural metrics:
Parameter (Å / °) | o-SO₂F benzoate analogue [9] | Expected for title compound |
---|---|---|
S=O bond length (×2) | 1.430(2), 1.431(2) Å | 1.43 ± 0.01 Å |
S–F bond length | 1.593(2) Å | 1.59 ± 0.02 Å |
O=S=O angle | 119.5(1)° | 119–120° |
C(aryl)–S–F angle | 105.9(1)° | 106 ± 1° |
Attempts to grow X-ray quality crystals of the title ester from slow diffusion of heptane into an ethyl acetate solution at 5 °C yielded thin plates unsuitable for data collection. Powder X-ray diffractograms exhibit sharp reflections consistent with a triclinic unit cell (a ≈ 5.95 Å, b ≈ 8.14 Å, c ≈ 11.38 Å), mirroring the cell parameters of the methyl-substituted analogue [9]. These observations, together with the spectroscopic integrity, confirm retention of the −SO₂F geometry in the solid state.
Density-functional computations (B3LYP/6-31+G(d,p), gas phase) were performed on the optimized conformer (Coplanar C=O/aryl orientation). Key electronic descriptors are summarized below.
Property | Value | Interpretation |
---|---|---|
HOMO energy | −8.45 eV | aromatic π-framework dominates; low basicity |
LUMO energy | −2.34 eV | π* (C=O) / σ* (S–F) mixed character facilitates nucleophilic attack in SuFEx reactions [10] |
HOMO–LUMO gap | 6.11 eV | reflects kinetic stability toward thermal cleavage |
Natural charge on F | −0.34 | pronounced polarization of S–F bond enhances electrophilicity of sulfur |
Dipole moment | 4.1 D | governed by anti-parallel C=O and SO₂ vectors; beneficial for crystal packing |
Time-dependent DFT predicts the lowest electronic transition at 251 nm (π → π*), with negligible oscillator strength in the visible region, rationalizing the colorless appearance of the solid.
Mapping of the electrostatic potential shows an intense positive lobe on sulfur, corroborating experimentally observed selectivity for sulfur-centered nucleophilic substitution in click-type processes [11].